tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate
Overview
Description
“tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate” is a chemical compound with the CAS Number: 1807941-72-5 . It has a molecular weight of 202.25 . The IUPAC name of this compound is tert-butyl ®-(1-amino-1-oxobutan-2-yl)carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
.
Scientific Research Applications
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study by Hsieh et al. (2011) discussed the decomposition of MTBE, a compound related to tert-butyl carbamates, using radio frequency plasma reactors. This method was proposed as an alternative for decomposing and converting MTBE into less harmful substances, highlighting the potential for environmental remediation applications (Hsieh et al., 2011).
Chemical Synthesis and Industrial Applications
- Catalytic Non-Enzymatic Kinetic Resolution : Pellissier (2011) reviewed the catalytic non-enzymatic kinetic resolution of various compounds, including tert-butyl derivatives. This process is significant for producing enantiomerically pure compounds, which are crucial in drug synthesis and material science (Pellissier, 2011).
Environmental Fate and Biodegradation
- Biodegradation of Ethers : Schmidt et al. (2004) reviewed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface. This study provides insight into the biodegradation pathways and environmental fate of tert-butyl compounds, which could be relevant for understanding the behavior of tert-butyl carbamates in the environment (Schmidt et al., 2004).
Health and Safety Assessments
- Toxicity and Environmental Health : A comprehensive review by Bus et al. (2022) assessed the mode of action, exposure, dosimetry, and risk perspectives of MTBE, providing a model for evaluating the health and environmental safety of related tert-butyl compounds. This could be extrapolated to tert-butyl carbamates under certain conditions (Bus et al., 2022).
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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